molecular formula C6H11ClN2O B13602500 2-amino-N-methylpent-4-ynamidehydrochloride

2-amino-N-methylpent-4-ynamidehydrochloride

Cat. No.: B13602500
M. Wt: 162.62 g/mol
InChI Key: CCSDNBUVILJEQN-UHFFFAOYSA-N
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Description

2-amino-N-methylpent-4-ynamidehydrochloride is a chemical compound with the molecular formula C6H11ClN2O It is a derivative of pent-4-ynamide, featuring an amino group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methylpent-4-ynamidehydrochloride typically involves the reaction of pent-4-ynamide with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires careful temperature control to ensure the desired product is obtained. The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product. Advanced techniques such as crystallization, filtration, and drying are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methylpent-4-ynamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions to prevent unwanted side reactions.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product. Reaction conditions vary based on the specific reagents and target compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of new compounds with different functional groups.

Scientific Research Applications

2-amino-N-methylpent-4-ynamidehydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-methylpent-4-ynamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methylpyridinium-4-hydroxybenzolate: This compound shares some structural similarities and is used in similar research applications.

    2-amino-4H-chromene derivatives: These compounds also feature amino groups and are studied for their biological and chemical properties.

Uniqueness

2-amino-N-methylpent-4-ynamidehydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

IUPAC Name

2-amino-N-methylpent-4-ynamide;hydrochloride

InChI

InChI=1S/C6H10N2O.ClH/c1-3-4-5(7)6(9)8-2;/h1,5H,4,7H2,2H3,(H,8,9);1H

InChI Key

CCSDNBUVILJEQN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CC#C)N.Cl

Origin of Product

United States

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